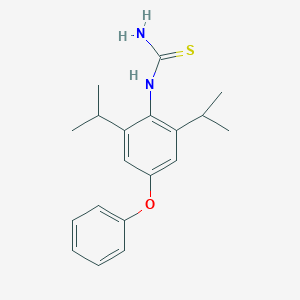

N-(4-phenoxy-2,6-diisopropylphenyl)thiourea

Descripción general

Descripción

“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a chemical compound with the molecular formula C19H24N2OS . It is also known by other names such as “(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea” and "4-Phenoxy-2,6-diisopropyl phenyl thiourea" .

Synthesis Analysis

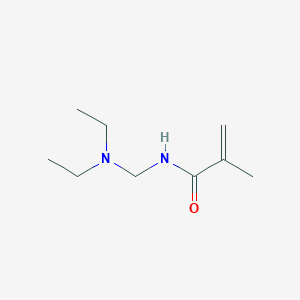

The synthesis of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” involves adding 4-phenoxy-2,6-diisopropylphenylamine, xylene, and potassium thiocyanate in a reaction kettle. The mixture is stirred and heated to 80°C, then HCl is added and the reaction is allowed to proceed for 4 hours. After the reaction is complete, the mixture is cooled and filtered, and the filtrate is evaporated to remove xylene, yielding the product .Molecular Structure Analysis

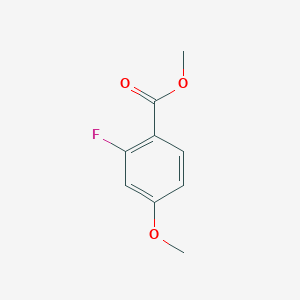

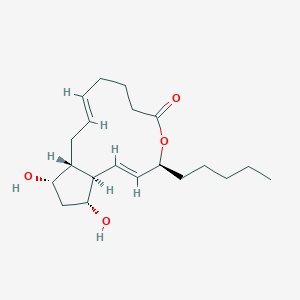

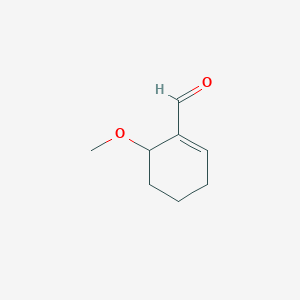

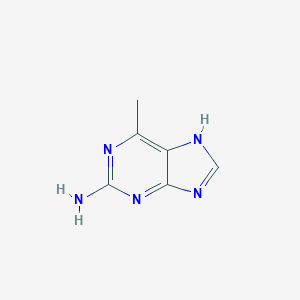

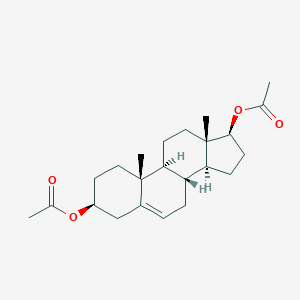

The molecular structure of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is characterized by a thiourea group attached to a phenyl ring, which is further substituted with phenoxy and diisopropyl groups . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis

“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a grayish-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like xylene . Its molecular weight is 328.5 g/mol, and it has a density of 1.139±0.06 g/cm3 (predicted) .Aplicaciones Científicas De Investigación

Chemical Sensing Applications

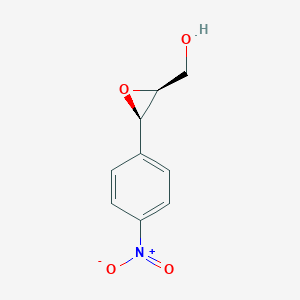

Thioureas and their derivatives, including N-(4-phenoxy-2,6-diisopropylphenyl)thiourea, are significant in chemical sensing due to their nucleophilic characteristics, which facilitate inter- and intramolecular hydrogen bonding. This property makes thiourea derivatives vital for developing chemosensors to detect various environmental pollutants. These chemosensors have been utilized for the highly sensitive and selective detection of different anions and neutral analytes such as CN-, AcO-, F-, ClO-, and citrate ions, along with ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. This advancement supports designing more efficient, selective, and sensitive chemosensors for detecting diverse analytes across multiple domains (Al-Saidi & Khan, 2022).

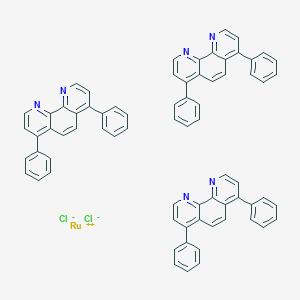

Medicinal and Coordination Chemistry

The versatility of thiourea derivatives extends into medicinal and coordination chemistry, particularly when complexed with metals such as Cu, Ag, and Au. These complexes have shown potential in biological and medicinal applications, demonstrating improved activities by coordinating with suitable metal ions. The combination of thiourea derivatives with metals can lead to novel therapeutic agents, highlighting the significant overlap between coordination chemistry and chemosensing capabilities of thiourea derivatives. The biologically active nature of these compounds further underscores their utility in detecting anions and cations in environmental and biological samples, presenting a broad spectrum of analytical chemistry applications (Khan et al., 2020).

Environmental Pollution and Remediation

Thiourea derivatives also play a critical role in environmental science, particularly in the transformation and degradation of environmental pollutants. For instance, tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformation/degradation processes. The comprehensive understanding of these processes, alongside the identification of over 100 degradation products, facilitates the remediation of contaminated environments and the assessment of ecological and health risks associated with brominated flame retardants. This knowledge significantly contributes to enhancing environmental protection efforts (Liu et al., 2018).

Propiedades

IUPAC Name |

[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDFBEPKVUICAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226419 | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxy-2,6-diisopropylphenyl)thiourea | |

CAS RN |

135252-10-7 | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.